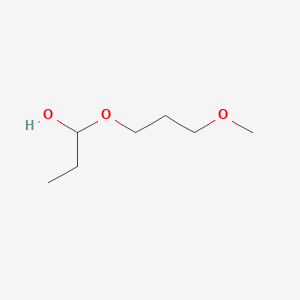

1-(3-Methoxypropoxy)propan-1-ol

Vue d'ensemble

Description

“1-(3-Methoxypropoxy)propan-1-ol” is a chemical compound with the molecular formula C7H16O3 . It has an average mass of 148.200 Da and a monoisotopic mass of 148.109940 Da .

Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C7H16O3/c1-3-7 (8)10-6-4-5-9-2/h7-8H,3-6H2,1-2H3 . The molecule has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Physical and Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm³, a boiling point of 155.6±20.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a flash point of 47.9±21.8 °C . The compound has a polar surface area of 39 Ų and a molar volume of 154.7±3.0 cm³ .Applications De Recherche Scientifique

Enzymatic Resolution and Asymmetric Synthesis

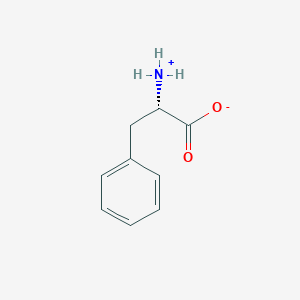

- Application: Enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, including 1-(3-Methoxypropoxy)propan-1-ol, is critical for the asymmetric synthesis of compounds like (S)-dapoxetine. Candida antarctica lipase A (CAL-A) is identified as an effective biocatalyst for this process, using ethyl methoxyacetate as the acylating agent (Torre, Gotor‐Fernández, & Gotor, 2006).

Antimicrobial and Antioxidant Activity

- Application: The homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, prepared using this compound, demonstrate antimicrobial and antioxidant activities. These activities are comparatively lower than certain beta blockers, but the compounds' effectiveness against human pathogens like Staphylococcus aureus and Escherichia coli is notable (Čižmáriková et al., 2020).

Catalytic Transfer Hydrogenolysis

- Application: this compound is used in the catalytic transfer hydrogenolysis of glycerol to 2-isopropoxy-propan-1-ol. Noble metal ion-exchanged mordenite zeolites are employed as heterogeneous catalysts for this reaction, showcasing an efficient and reproducible process without significant by-products (Singh, Kim, Kwon, & Na, 2019).

Synthesis of Poly(Ether Imine) Dendrimers

- Application: 3-Amino-propan-1-ol based poly(ether imine) dendrimers, which include derivatives like this compound, are synthesized for potential biological applications. These dendrimers, terminated with various functional groups, are found to be non-toxic, illustrating their suitability for biological studies (Krishna, Jain, Tatu, & Jayaraman, 2005).

Synthesis of Fluorescent Dihydrofuran Derivatives

- Application: The homocoupling of gamma-arylated tert-propargyl alcohols, including derivatives of this compound, leads to the formation of fluorescent 2,3-dihydrofuran derivatives. This process involves a unique regio- and stereoselective homocoupling with a ketone molecule liberation (Funayama, Satoh, & Miura, 2005).

Synthesis of Schiff Base Derivatives

- Application: Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino] propan-2-ol, a related compound, are synthesized and analyzed. These derivatives exhibit intriguing crystal structures and are studied for their equilibrium structure and electronic properties (Khalid et al., 2018).

Propriétés

IUPAC Name |

1-(3-methoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-7(8)10-6-4-5-9-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRGCOIDGUJGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860507 | |

| Record name | 1-(3-Methoxypropoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

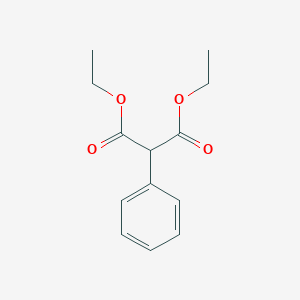

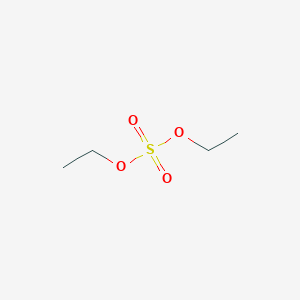

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

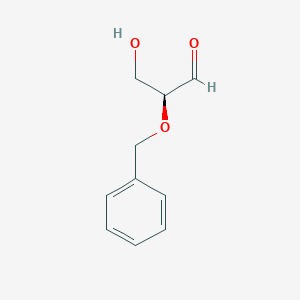

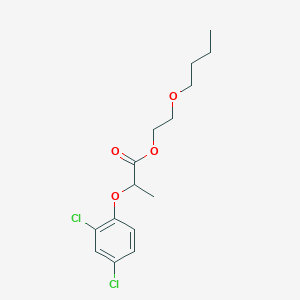

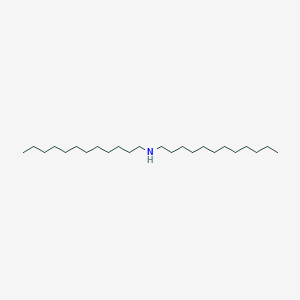

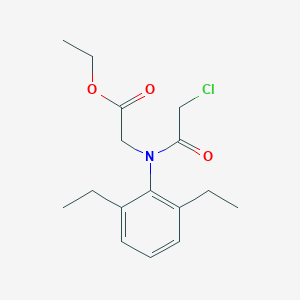

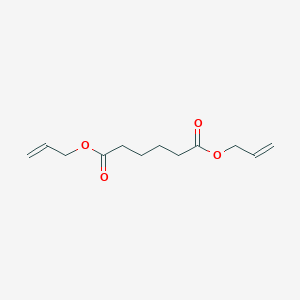

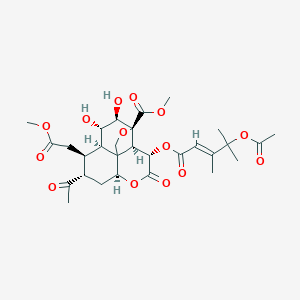

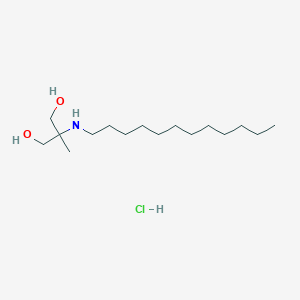

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)](/img/structure/B166030.png)